molecular formula C17H14O5 B8691354 2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B8691354
M. Wt: 298.29 g/mol
InChI Key: SUKDSSOVVTVBDK-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is an organic compound that belongs to the class of benzofurans. This compound is characterized by its unique structure, which includes a benzofuran ring fused with a hydroxy group and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under acidic or basic conditions. The reaction is often catalyzed by glacial acetic acid or other suitable catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Similarly, its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one
  • N-[(E)-(2,4-Dimethoxyphenyl)methylidene]aniline

Uniqueness

2-[(2,4-Dimethoxyphenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is unique due to its specific structural features, such as the presence of both a benzofuran ring and a hydroxy group. This combination of structural elements contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C17H14O5/c1-20-12-5-3-10(14(9-12)21-2)7-16-17(19)13-6-4-11(18)8-15(13)22-16/h3-9,18H,1-2H3

InChI Key

SUKDSSOVVTVBDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

After 6-hydroxy-2H-benzofuran-3-one 1 g and 4,6-dimethoxybenzaldehyde 1.23 g were dissolved in methanol 75 ml, concentrated hydrochloric acid 50 ml was added, and the mixture was refluxed for 1.5 hours. The solution was cooled to room temperature, water 400 ml was added, and precipitated crystals were filtered and dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 0.95 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

After 6-hydroxy-2H-benzofuran-3-one 1 g and 2,6-dimethoxybenzaldehyde 1.23 g were dissolved in methanol 75 ml, concentrated hydrochloric acid 50 ml was added, and the mixture was refluxed for 1.5 hours. After the solution was cooled to room temperature, water 400 ml was added. The precipitated crystals were filtered, and dried over phosphorous pentoxide at a temperature of 60° C. for four hours under reduced pressure to obtain the desired compound 0.95 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

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